molecular formula C24H24N2O5 B2719668 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide CAS No. 620570-05-0

4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide

Cat. No.: B2719668
CAS No.: 620570-05-0
M. Wt: 420.465
InChI Key: CFEAAXGRYVJFFR-UHFFFAOYSA-N
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Description

4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide is a synthetic organic compound belonging to the class of N-phenylbenzamide derivatives. Its molecular structure features multiple methoxy-substituted aromatic rings connected by a complex amide linkage, contributing to specific electronic properties and potential for targeted molecular interactions. This compound is intended for research applications in medicinal chemistry and drug discovery. Researchers are exploring its potential based on the established biological activity of structurally similar benzamide compounds. For instance, certain N-phenylbenzamide derivatives have been identified as promising antiviral agents. Scientific literature reports that analogs within this chemical family can inhibit the replication of viruses such as Hepatitis B Virus (HBV) by a unique mechanism involving the upregulation of the host defense factor APOBEC3G (A3G) . This mechanism is distinct from traditional nucleoside analogues and is effective against both wild-type and drug-resistant strains of HBV, providing a compelling research pathway for overcoming drug resistance . Furthermore, other benzamide derivatives with methoxy substitutions are investigated for various biological activities, including enzyme inhibition and as building blocks in organic synthesis . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-19-11-7-16(8-12-19)23(27)25-22(18-5-4-6-21(15-18)31-3)26-24(28)17-9-13-20(30-2)14-10-17/h4-15,22H,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEAAXGRYVJFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy groups and the benzamide structure play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique features of this compound, comparisons are drawn with structurally related benzamide derivatives.

Structural Analogues

Compound Name Key Structural Differences Impact on Properties References
4-Methoxy-N-(4-methoxyphenyl)benzamide Lacks the 3-methoxyphenyl and formamido-methyl branches. Simpler structure with reduced steric hindrance; lower molecular weight (255.32 g/mol vs. ~433 g/mol). Higher crystallinity due to planar structure .
4-Methoxy-N′-(4-methoxybenzoyl)-N-phenylbenzohydrazide Replaces the methyl group with a hydrazide (-NH-NH-CO-) linker. Increased hydrogen-bonding capacity; potential for enhanced biological activity (e.g., antimicrobial) .
3-Chloro-N-(4-{[(4-methoxybenzoyl)carbamothioyl]amino}phenyl)benzamide Substitutes methoxy with chloro and introduces a thiocarbamoyl (-N-CS-NH-) group. Higher lipophilicity (Cl vs. OCH₃); altered reactivity (thiocarbamoyl groups are nucleophilic). May exhibit distinct pharmacokinetics .

Physicochemical Properties

  • 4-Methoxy-N-(4-methylcyclohexyl)benzamide (): Higher melting point (~217–220°C) due to cyclohexyl rigidity .
  • Spectroscopic Data :

    • ¹H NMR : Methoxy protons in the target compound resonate at δ ~3.8–3.9 ppm, consistent with analogs (e.g., δ 3.87 ppm in ) .
    • IR : C=O stretching at ~1644 cm⁻¹ () aligns with benzamide carbonyl vibrations in similar compounds .

Crystallographic and Hydrogen-Bonding Patterns

  • Analogs such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide () exhibit two molecules per asymmetric unit, forming intermolecular hydrogen bonds (N-H···O) .
  • The target compound’s multiple methoxy groups may promote C-H···O interactions, altering packing efficiency compared to halogenated derivatives .

Biological Activity

4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 357.41 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features multiple methoxy groups and an amide linkage, which are critical for its biological activity. The presence of methoxy groups is known to enhance lipophilicity and potentially influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar methoxy-substituted compounds. For instance, derivatives with methoxy and hydroxy groups have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC₅₀ values for these compounds ranged from 1.2 to 5.3 µM, indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC₅₀ (µM)Mechanism of Action
Compound 10MCF-71.2EGFR Inhibition
Compound 11HCT1163.7Induction of Apoptosis
4-Methoxy-BenzamideMCF-75.0ROS Modulation

Antioxidant Activity

Antioxidative properties have also been observed in compounds with similar structures. The antioxidant activity was assessed using various spectroscopic methods, showing that certain derivatives significantly outperformed standard antioxidants like BHT .

Table 2: Antioxidant Activity Comparison

Compound NameMethod UsedActivity Level
Compound 9DPPH AssayHigh
Compound 10ABTS AssayModerate
Standard BHTDPPH AssayLow

Antibacterial Activity

Some derivatives have demonstrated antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for certain compounds was found to be as low as 8 µM, suggesting significant antibacterial efficacy .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • EGFR Inhibition : Many derivatives target the epidermal growth factor receptor (EGFR), a key player in tumor growth and proliferation.
  • Induction of Apoptosis : Certain compounds induce programmed cell death in cancer cells, contributing to their antiproliferative effects.
  • Oxidative Stress Modulation : By modulating reactive oxygen species (ROS) levels, these compounds can protect cells from oxidative damage while also promoting apoptosis in cancer cells.

Study on Anticancer Activity

A study published in the Rasayan Journal of Chemistry explored the cytotoxic effects of N-(4-methoxy)-benzoyl-N'-phenylthiourea against MCF-7 cells. The compound exhibited an IC₅₀ value of 0.37 mM, indicating promising anticancer activity through EGFR inhibition .

Study on Antioxidant Properties

Research published in Molecules evaluated the antioxidant capacity of various methoxy-substituted benzimidazole derivatives. The results indicated that certain compounds not only exhibited strong antioxidant properties but also showed low toxicity profiles, making them suitable candidates for further development .

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide?

The synthesis involves multi-step reactions, typically starting with amide coupling between substituted benzoyl chlorides and amino intermediates. Key steps include:

  • Coupling agents : Use of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) to activate carboxylic acids for amide bond formation .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile under anhydrous conditions to minimize hydrolysis .
  • Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like over-acylation .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) yields >75% purity .
Parameter Conditions Yield Reference
Coupling agentDCC/DMAP77%
SolventDichloromethane82%
Reaction temperature0–25°C70–85%

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Determines dihedral angles between aromatic rings and confirms non-planar amide geometry (e.g., dihedral angles of 28.17° and 26.47° between rings) .
  • NMR spectroscopy : Methoxy groups show distinct singlet peaks at δ 3.8–3.9 ppm in 1H^1H-NMR, while amide protons appear at δ 8.2–8.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 456.18 for [M+H]+^+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data across different synthetic protocols?

Discrepancies arise from variations in:

  • Reagent purity : Impurities in O-benzyl hydroxylamine hydrochloride reduce yields by 10–15% .
  • Workup procedures : Acidification with 1M HCl (vs. milder acids) minimizes decomposition of acid-sensitive intermediates .
  • Catalyst load : Triethylamine (TEA) at 1.5 equivalents optimizes base-mediated acylations, while excess TEA promotes side reactions .

Mitigation strategies :

  • Use continuous flow reactors for precise temperature and reagent control .
  • Validate intermediate stability via TLC or HPLC at each step .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

SAR studies require systematic modifications:

  • Substituent variation : Replace methoxy groups with ethoxy, halogen, or nitro groups to assess electronic effects on bioactivity .
  • Amide linker modification : Introduce sulfonamide or urea groups to evaluate steric/electronic impacts .
  • Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens .
Modification Biological Activity Reference
Methoxy → ChloroEnhanced antimicrobial potency
Amide → SulfonamideImproved solubility

Q. How can computational methods complement experimental data for this compound?

Integrate:

  • Molecular docking : Predict binding affinities to targets like enzymes (e.g., COX-2 or HDACs) using AutoDock Vina .
  • DFT calculations : Analyze charge distribution and H-bonding potential of methoxy/amide groups .
  • MD simulations : Assess conformational stability in aqueous vs. lipid environments .

Case study : Docking of a chloro-substituted analog showed 2.1 kcal/mol higher binding affinity to EGFR kinase than the parent compound .

Methodological Challenges

Q. What are the key considerations for scaling up synthesis without compromising purity?

  • Solvent volume : Reduce DCM usage by 40% in large batches to lower environmental and safety risks .
  • Catalyst recycling : Recover triethylamine via distillation or ion-exchange resins .
  • Byproduct management : Use quenching agents (e.g., sodium thiosulfate) to neutralize excess acyl chlorides .

Q. How should researchers address instability issues during storage?

The compound degrades under light and heat due to labile methoxy/amide groups. Solutions include:

  • Storage : –20°C in amber vials under argon .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to prevent radical-mediated decomposition .

Data Interpretation

Q. How to reconcile conflicting bioactivity data in different assay systems?

Variability arises from:

  • Cell line differences : Use ≥3 cell lines (e.g., HeLa, MCF-7) to confirm anticancer activity .
  • Assay sensitivity : Compare fluorescence-based (e.g., Alamar Blue) vs. luminescence (e.g., ATP) assays .

Example : A 20% discrepancy in IC50_{50} values between MTT and CellTiter-Glo® assays was attributed to mitochondrial vs. cytoplasmic metabolic activity .

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